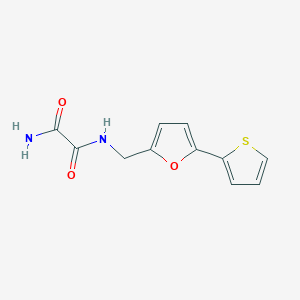![molecular formula C9H19N5O2Si B2934524 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1803601-42-4](/img/structure/B2934524.png)
5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound with promising applications in various scientific research fields. Its complex structure consists of an amino group, a trimethylsilyl ether linkage, and a triazole ring, making it a compound of interest in both chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common approach starts with the reaction of an appropriate alkyne and azide under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. The subsequent steps involve selective functionalization to introduce the amino group and the trimethylsilyl ether linkage. Precise reaction conditions, such as temperature, solvent, and catalysts, are critical to ensuring high yields and purity.
Industrial Production Methods
While there are no widely reported industrial production methods specific to this compound, scalable methods could involve similar multi-step synthesis using continuous flow reactors to optimize yield and minimize waste. Industrial synthesis would focus on cost-effective reagents, robust catalysts, and efficient separation techniques to isolate the product.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso compounds.
Reduction: : Reduction reactions can be carried out on the triazole ring or amino group to yield various reduced forms.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions at the triazole ring or the trimethylsilyl ether.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids, or manganese dioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide, or nucleophiles such as amines and thiols.
Major Products Formed
The oxidation reactions typically yield oxides or nitroso derivatives, while reduction reactions produce amines or dihydrotriazoles. Substitution reactions yield halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its triazole ring makes it a versatile scaffold in drug design and material science.
Biology
Biologically, the compound can interact with various biomolecules, making it useful in studying enzyme functions, protein interactions, and cellular pathways.
Medicine
In medicine, its potential roles include serving as a pharmacophore in drug design for targeting specific enzymes or receptors. Research is ongoing to explore its therapeutic benefits.
Industry
Industrially, the compound can be employed in the development of new materials, including polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions at the molecular level. Its triazole ring can engage in hydrogen bonding and van der Waals interactions with target molecules, while the amino and trimethylsilyl groups can modulate its reactivity and binding affinity. The pathways involved are specific to the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxamide
5-Amino-1-{[2-(tert-butyldimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide
5-Amino-1-{[2-(trimethylgermyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide offers a unique combination of stability and reactivity. The trimethylsilyl group provides steric bulk, enhancing stability, while the triazole ring maintains high reactivity, allowing for diverse chemical modifications and interactions.
Hope that gives you a solid understanding of this fascinating compound
Propriétés
IUPAC Name |
5-amino-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O2Si/c1-17(2,3)5-4-16-6-14-8(10)7(9(11)15)12-13-14/h4-6,10H2,1-3H3,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOONXORXFRUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(N=N1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol](/img/structure/B2934443.png)
![ethyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2934446.png)


![4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2934449.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B2934450.png)






![tert-butyl 3-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate](/img/structure/B2934464.png)
